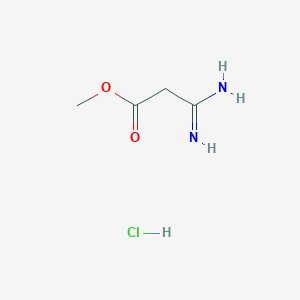

Methyl 2-Amidinoacetate Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-Amidinoacetate Hydrochloride is a chemical compound with the molecular formula C4H9ClN2O2 and a molecular weight of 152.58 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Methyl 2-Amidinoacetate Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methanol with carbamimidoyl-acetic acid ethyl ester under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Methyl 2-Amidinoacetate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methyl 2-Amidinoacetate Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in biological studies to investigate its effects on different biological systems.

Medicine: Research studies explore its potential therapeutic applications and effects on various medical conditions.

Industry: It is used in industrial processes for the synthesis of other chemical compounds

Mécanisme D'action

The mechanism of action of Methyl 2-Amidinoacetate Hydrochloride involves its interaction with specific molecular targets and pathways. It can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Methyl 2-Amidinoacetate Hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

- Ethyl 2-Amidinoacetate Hydrochloride

- Propyl 2-Amidinoacetate Hydrochloride

- Butyl 2-Amidinoacetate Hydrochloride

These compounds share similar chemical structures but may differ in their specific properties and applications .

Activité Biologique

Methyl 2-amidinoacetate hydrochloride, also known as glycine methyl ester hydrochloride, is a compound of significant interest in various biological and pharmacological studies. It is a derivative of glycine, an amino acid that plays critical roles in numerous physiological processes. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₃H₈ClNO₂

- Molecular Weight : 125.554 g/mol

- Melting Point : 175 °C (dec.)

- Boiling Point : 82.1 °C at 760 mmHg

- Density : 1.000 g/cm³

This compound exhibits various biological activities through its interaction with multiple biochemical pathways:

- Neurotransmission : As a glycine derivative, it influences neurotransmission by acting on glycine receptors in the central nervous system, which are crucial for inhibitory signaling in the spinal cord and brainstem .

- Cellular Effects : The compound has been shown to affect cell cycle regulation, apoptosis, and autophagy processes . It plays a role in inhibiting cell proliferation and inducing programmed cell death in certain cancer cell lines.

- Metabolic Enzyme Interaction : It is involved in metabolic pathways as a substrate for enzymes that modify amino acids and peptides, thus influencing protein synthesis and metabolism .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Studies have indicated that this compound has potential antimicrobial properties against various pathogens, including bacteria and viruses. It has been evaluated for its efficacy against strains such as HIV and influenza virus .

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the regulation of the MAPK/ERK pathway and NF-κB signaling .

- Neuroprotective Effects : Given its role as a glycine derivative, it may offer neuroprotective benefits by modulating excitatory neurotransmission and reducing neuroinflammation .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Activity :

- A study investigated the effects of this compound on human colon cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .

-

Neuroprotective Study :

- Research conducted on animal models demonstrated that administration of this compound resulted in improved outcomes in models of neurodegeneration. The compound was shown to reduce markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Efficacy :

Applications in Research

This compound is utilized across various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and cancers.

- Biochemical Research : Used extensively for studying amino acid metabolism and protein synthesis mechanisms.

- Peptide Synthesis : Acts as a key reagent in solid-phase peptide synthesis, facilitating the creation of complex peptides for therapeutic applications .

Propriétés

IUPAC Name |

methyl 3-amino-3-iminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H3,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAMZARUIDDXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.